5-Nitro-2,3-dihydro-1H-inden-1-one

CAS No.: 22246-24-8

Cat. No.: VC3740628

Molecular Formula: C9H7NO3

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22246-24-8 |

|---|---|

| Molecular Formula | C9H7NO3 |

| Molecular Weight | 177.16 g/mol |

| IUPAC Name | 5-nitro-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 |

| Standard InChI Key | CEYRNHBUWNTMKJ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] |

| Canonical SMILES | C1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-] |

Introduction

Molecular Properties and Structure

Structural Characteristics

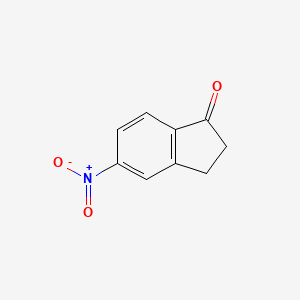

The molecular structure consists of a 2,3-dihydro-1H-inden-1-one core with a nitro group (-NO₂) at position 5. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of both the nitro group and the carbonyl functionality. The compound's structure can be represented by its molecular formula C₉H₇NO₃ .

Key Molecular Properties

Table 1 presents the fundamental molecular properties of 5-Nitro-2,3-dihydro-1H-inden-1-one:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇NO₃ |

| Molecular Weight | 177.16 g/mol |

| Exact Mass | 177.042587 |

| LogP | 1.85 |

| Polar Surface Area (PSA) | 62.89000 |

These properties indicate that 5-Nitro-2,3-dihydro-1H-inden-1-one is a relatively small organic molecule with moderate lipophilicity as suggested by its LogP value of 1.85 . The polar surface area of approximately 62.89 reflects the presence of the polar nitro and carbonyl groups within the molecule .

Physical Properties

The physical properties of 5-Nitro-2,3-dihydro-1H-inden-1-one are critical for understanding its behavior in various conditions and applications. These properties determine its handling requirements, storage conditions, and potential uses in different chemical processes.

Thermodynamic Properties

5-Nitro-2,3-dihydro-1H-inden-1-one has distinct thermodynamic properties that influence its physical state and behavior under various conditions. The compound has a high boiling point of 345.2±31.0°C at 760 mmHg, indicating strong intermolecular forces likely due to the presence of the polar nitro and carbonyl groups . Its flash point is approximately 179.3±17.6°C, which is important for safety considerations during handling and storage .

Physical State and Appearance

At room temperature, 5-Nitro-2,3-dihydro-1H-inden-1-one typically appears as a solid substance. Its physical properties contribute to its stability under normal laboratory conditions.

Comprehensive Physical Properties

Table 2 provides a detailed overview of the physical properties of 5-Nitro-2,3-dihydro-1H-inden-1-one:

| Property | Value |

|---|---|

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 345.2±31.0°C at 760 mmHg |

| Flash Point | 179.3±17.6°C |

| Index of Refraction | 1.629 |

| Vapor Pressure | 0.0±0.8 mmHg at 25°C |

The relatively high density of 1.4±0.1 g/cm³ suggests a compact molecular packing in the solid state . The low vapor pressure at room temperature (approximately 0.0±0.8 mmHg at 25°C) indicates that the compound has limited volatility under standard conditions .

Chemical Identifiers and Nomenclature

Standard Identifiers

For identification and reference purposes, 5-Nitro-2,3-dihydro-1H-inden-1-one is associated with several standard chemical identifiers. These identifiers are essential for database searches, regulatory documentation, and scientific communication.

Table 3: Chemical Identifiers for 5-Nitro-2,3-dihydro-1H-inden-1-one

| Identifier | Value |

|---|---|

| CAS Number | 22246-24-8 |

| IUPAC Name | 5-nitro-2,3-dihydroinden-1-one |

| InChI | InChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2 |

| InChIKey | CEYRNHBUWNTMKJ-UHFFFAOYSA-N |

| SMILES | C1CC(=O)C2=C1C=C(C=C2)N+[O-] |

These identifiers provide standard ways to represent and search for the compound across different chemical databases and literature .

Common Synonyms

5-Nitro-2,3-dihydro-1H-inden-1-one is known by several synonyms in the chemical literature:

| Synonym |

|---|

| 5-Nitro-1-indanone |

| 5-Nitroindan-1-one |

| 5-Nitroindanone |

| 1H-Inden-1-one, 2,3-dihydro-5-nitro- |

| 5-nitro-2,3-dihydroinden-1-one |

These alternative names are commonly found in scientific literature and chemical databases, and are useful for comprehensive literature searches .

Synthesis Methods

The synthesis of 5-Nitro-2,3-dihydro-1H-inden-1-one can be achieved through various methods, with different approaches yielding varying levels of purity and efficiency.

Rhodium-Catalyzed Synthesis

One documented method for synthesizing 5-Nitro-2,3-dihydro-1H-inden-1-one employs a rhodium-catalyzed approach. This method, reported by Vautravers, Nicolas R., Regent, Damien D., and Breit, Bernhard in Chemical Communications (2011), involves:

-

Reagents: bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate and 6-diphenylphosphinomethyl-3-methyl-2-aminopyridine

-

Solvent: Toluene

-

Reaction conditions: 150°C for 1 hour under inert atmosphere

-

Yield: 93%

This rhodium-catalyzed synthesis provides a high-yield route to obtaining 5-Nitro-2,3-dihydro-1H-inden-1-one with good purity .

Alternative Synthetic Approaches

While the rhodium-catalyzed method provides excellent yields, alternative synthetic routes may be employed depending on available starting materials and desired reaction conditions. These could potentially include:

-

Direct nitration of 2,3-dihydro-1H-inden-1-one using nitrating agents such as nitric acid/sulfuric acid mixtures

-

Oxidation of appropriately substituted 5-nitro-2,3-dihydro-1H-indene derivatives

The choice of synthetic method often depends on factors including availability of starting materials, scale of production, and specific purity requirements for the intended application.

Research Applications

5-Nitro-2,3-dihydro-1H-inden-1-one has been involved in various research applications, particularly in medicinal chemistry and organic synthesis.

Medicinal Chemistry Applications

There is evidence of 5-Nitro-2,3-dihydro-1H-inden-1-one being studied in medicinal chemistry research. A study by Taliani, Sabrina and colleagues published in the Journal of Medicinal Chemistry (2009, vol. 52, #12, p. 3723-3734) utilized this compound, suggesting potential pharmaceutical applications . The specific electronic properties imparted by the nitro group likely contribute to its utility in drug development research.

Synthetic Intermediate Applications

As a functionalized indanone derivative, 5-Nitro-2,3-dihydro-1H-inden-1-one serves as a valuable synthetic intermediate in the preparation of more complex molecular architectures. The presence of both the nitro group and the ketone functionality provides multiple reactive sites for further transformations, making it a versatile building block in organic synthesis.

The nitro group can be reduced to an amine, which opens pathways to various nitrogen-containing heterocycles and other biologically relevant scaffolds. Similarly, the ketone functionality can participate in numerous reactions including reductions, condensations, and additions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume